5-Methoxyspiro[2.3]hexan-1-amine hydrochloride
Description
Molecular Formula: C₇H₁₃NO·HCl SMILES: COC1CC2(C1)CC2N.Cl Key Structural Features:
- A spirocyclic scaffold with a [2.3] hexane core.
- Methoxy (-OCH₃) substituent at the 5-position.
- Primary amine group at the 1-position, protonated as a hydrochloride salt.
Predicted Physicochemical Properties: - Collision Cross Section (CCS) for [M+H]⁺: 126.9 Ų (highest among adducts) .
- Molecular Weight: 163.64 g/mol (base compound) + 36.46 g/mol (HCl) = 200.10 g/mol.
Properties
IUPAC Name |
5-methoxyspiro[2.3]hexan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-5-2-7(3-5)4-6(7)8;/h5-6H,2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKPSFNVVPOENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(C1)CC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137780-65-3 | |
| Record name | 5-methoxyspiro[2.3]hexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyspiro[2.3]hexan-1-amine hydrochloride typically involves the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Methoxylation: The next step involves the introduction of a methoxy group (-OCH3) to the spiro compound. This can be done using methanol and a catalyst.
Amination: The final step involves the introduction of an amine group (-NH2) to the compound. This can be achieved using ammonia or an amine donor under suitable conditions.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyspiro[2.3]hexan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
5-Methoxyspiro[2.3]hexan-1-amine hydrochloride has been identified as a promising candidate for drug development, particularly in the modulation of neurotransmitter systems. Research indicates that compounds with similar spirocyclic structures can effectively interact with GABA (gamma-aminobutyric acid) receptors, which are crucial in the treatment of neurological disorders such as anxiety and epilepsy. The rigid structure of this compound may enhance binding affinity compared to more flexible analogs, potentially leading to more effective therapeutic agents for these conditions.
Case Study: GABA Receptor Modulation
A study investigating the binding interactions of spirocyclic compounds with GABA receptors found that this compound exhibited significant biological activity, suggesting its utility in developing new pharmacological agents aimed at neurological disorders. The unique spatial orientation provided by its spirocyclic framework allows for specific interactions with receptor sites, which is critical for enhancing efficacy.
Organic Synthesis
Building Block in Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it an attractive precursor for developing various derivatives that may possess enhanced biological activities or novel properties .
Synthesis Pathways
The synthesis of this compound typically involves several steps, including the use of alkyl halides and solvents that facilitate the desired reactions. Techniques such as crystallization and chromatography are often employed to purify the compound, ensuring high yield and purity for subsequent applications.
Interaction Studies
Binding Affinity Studies
Research has focused on understanding the binding affinities of this compound with various enzymes and receptors. These studies are crucial for elucidating the compound's potential as a pharmaceutical agent and require further investigation to clarify specific pathways and effects on biological systems .
Mechanism of Action
The mechanism of action of 5-Methoxyspiro[2.3]hexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Spiro[2.3]hexan-1-amine Hydrochloride
- Molecular Formula : C₆H₁₁N·HCl (Molecular Weight: 133.62 g/mol) .
- Key Differences :
- Lacks the methoxy group, reducing steric bulk and polarity.
- Lower molecular weight (133.62 vs. 200.10 g/mol).
- Implications: Increased hydrophobicity compared to the methoxy analog. Potential for enhanced membrane permeability but reduced solubility in polar solvents.
5-Ethoxyspiro[2.3]hexan-1-amine Hydrochloride
- Molecular Formula: C₈H₁₅NO·HCl (Molecular Weight: 214.16 g/mol) .
- Key Differences :
- Ethoxy (-OCH₂CH₃) substituent instead of methoxy.
- Increased alkyl chain length.
- Implications: Higher lipophilicity (logP ~1.5 vs. ~1.0 for methoxy analog). Potential slower metabolic clearance due to larger substituent.
1,1-Difluoro-N-methylspiro[2.3]hexan-5-amine Hydrochloride
- Molecular Formula : C₇H₁₁F₂N·HCl (Molecular Weight: 195.62 g/mol) .
- Key Differences :
- Difluoro substitution at the 1-position.
- N-methylation of the amine group.
- Implications :
- Enhanced metabolic stability due to fluorine’s electron-withdrawing effects.
- Reduced basicity of the amine (pKa ~7.5 vs. ~8.5 for primary amines).
5-Azaspiro[2.3]hexane Ethanedioate (2:1)
- Molecular Formula : C₅H₈N·(C₂O₄)₂ (Molecular Weight: 238.19 g/mol) .
- Key Differences :
- Nitrogen atom in the spiro position (azaspiro).
- Oxalate counterion instead of hydrochloride.
- Implications :
- Increased hydrogen-bonding capacity due to oxalate.
- Altered solubility profile (e.g., higher water solubility at neutral pH).
Research and Application Potential
- Target Compound : Understudied, but spirocyclic amines are explored in CNS drug discovery (e.g., NMDA receptor modulation) .
Biological Activity
5-Methoxyspiro[2.3]hexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which may confer specific biological activities. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.
Chemical Structure
The molecular formula of this compound is , with a structural representation that includes a methoxy group attached to a spirocyclic framework. The compound can be represented by the following SMILES notation: COC1CC2(C1)CC2N .
The biological activity of this compound likely involves interactions with various molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating the activity of these targets, which can lead to diverse biological effects.
Biological Activity
Research on the biological activity of this compound is limited, but it is hypothesized to exhibit properties similar to other spirocyclic compounds known for their pharmacological effects. Key areas of interest include:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes such as alkaline phosphatase and other related enzymes involved in metabolic pathways .
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurological functions and potentially offering therapeutic benefits in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparison with other spirocyclic compounds can provide insights into the potential biological activity of this compound.
| Compound Name | Biological Activity |
|---|---|
| This compound | Potential enzyme inhibition |
| 5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride | Known for receptor binding and enzyme inhibition |
| 5-Propoxyspiro[2.3]hexan-1-amine hydrochloride | Exhibits anti-inflammatory properties |
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides valuable context:
- Enzyme Studies : Research into similar compounds has demonstrated significant inhibitory effects on alkaline phosphatase, which plays a role in various physiological processes, including bone mineralization and metabolism .
- Neuropharmacological Effects : Spirocyclic compounds have been explored for their effects on neurotransmitter systems, suggesting that this compound may have implications in treating conditions like depression or anxiety through modulation of serotonin or dopamine pathways.
Q & A
Q. What are the critical safety precautions for handling this compound in aqueous solutions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
